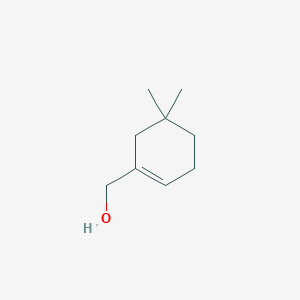
(5,5-Dimethylcyclohex-1-en-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5,5-Dimethylcyclohex-1-en-1-yl)methanol” is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . It belongs to the class of cyclohexene derivatives and contains a hydroxyl group (OH) attached to a cyclohexene ring.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through the reaction of a suitable cyclohexene precursor with a reagent that introduces the hydroxyl group. Specific synthetic routes may vary, but the overall process typically includes:
- Isomerization of cyclohexene to form the desired 5,5-dimethylcyclohex-1-ene.
- Addition of a hydroxide source (such as sodium hydroxide) to the double bond to yield “(5,5-Dimethylcyclohex-1-en-1-yl)methanol.”
Industrial Production:: Industrial production methods may involve large-scale processes, such as catalytic hydrogenation of the corresponding aldehyde or ketone. detailed industrial procedures are proprietary and may not be readily available.
Analyse Chemischer Reaktionen
Reactivity:: “(5,5-Dimethylcyclohex-1-en-1-yl)methanol” can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
- Oxidation: Typically performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
- Reduction: Catalytic hydrogenation with a metal catalyst (e.g., palladium on carbon, Pt/C).
- Substitution: Various reagents can be employed, depending on the desired substitution (e.g., halogenation, acylation).
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: The carboxylic acid derivative.
- Reduction: The corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
“(5,5-Dimethylcyclohex-1-en-1-yl)methanol” finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Potential use in drug discovery or as a probe in biological studies.
Medicine: Investigated for its pharmacological properties.
Industry: May serve as an intermediate in the production of other compounds.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While “(5,5-Dimethylcyclohex-1-en-1-yl)methanol” is unique due to its specific structure, similar compounds include:
Eigenschaften
CAS-Nummer |
110675-99-5 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(5,5-dimethylcyclohexen-1-yl)methanol |
InChI |
InChI=1S/C9H16O/c1-9(2)5-3-4-8(6-9)7-10/h4,10H,3,5-7H2,1-2H3 |
InChI-Schlüssel |
OPMSVJGOMSGTSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC=C(C1)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


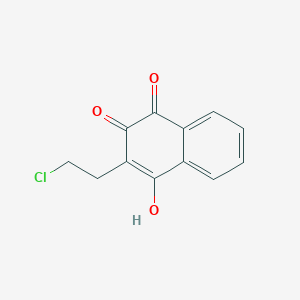
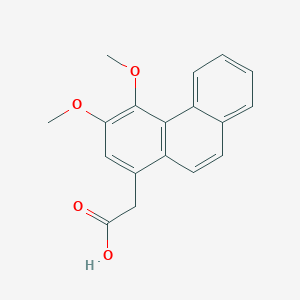

![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)
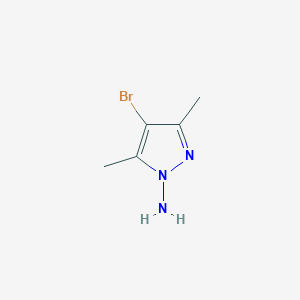


![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)
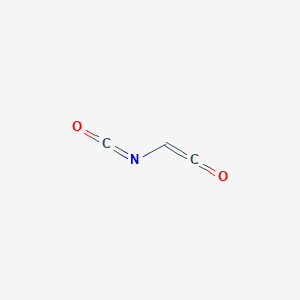
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)
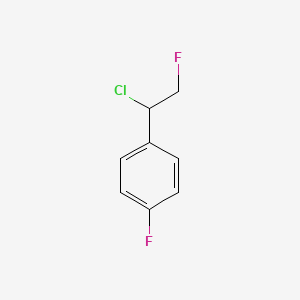
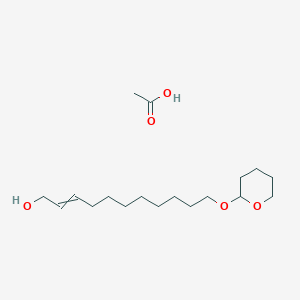
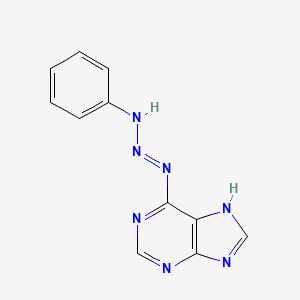
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
